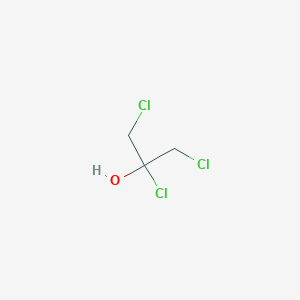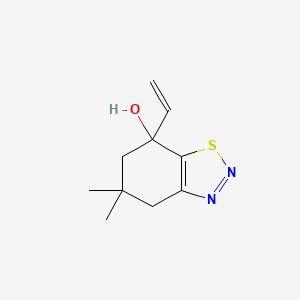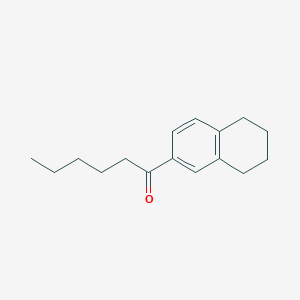![molecular formula C9H18N2O2 B14286813 N-Acetyl-N-[3-(dimethylamino)propyl]acetamide CAS No. 138848-20-1](/img/structure/B14286813.png)
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a type of amide, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between 3-(dimethylamino)-1-propylamine and acetic anhydride. The reaction typically requires a catalyst, such as lead acetate, to increase the reaction rate and yield. The reaction is carried out under solvent-free conditions to minimize environmental impact .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of esters instead of carboxylic acids to avoid the competing acid-base reaction. Esters are less toxic and cheaper, making them a preferred choice for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Hydroxyl derivatives
Substitution: Substituted amides
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Functions as a sodium channel blocker, making it useful in neurobiological studies.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate ion channels.
Industry: Utilized in the production of polyurethane foams with improved physical properties.
Wirkmechanismus
The mechanism of action of N-Acetyl-N-[3-(dimethylamino)propyl]acetamide involves its interaction with sodium channels. By blocking these channels, the compound can modulate the flow of sodium ions, affecting cellular excitability and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(dimethylamino)propyl]acetamide
- N-[3-(dimethylamino)propyl]acrylamide
Uniqueness
N-Acetyl-N-[3-(dimethylamino)propyl]acetamide is unique due to its dual acetyl groups, which enhance its stability and reactivity compared to similar compounds. This structural feature also contributes to its effectiveness as a sodium channel blocker .
Eigenschaften
CAS-Nummer |
138848-20-1 |
|---|---|
Molekularformel |
C9H18N2O2 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-acetyl-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11(9(2)13)7-5-6-10(3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
SPTKDZHOOMJGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCCN(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


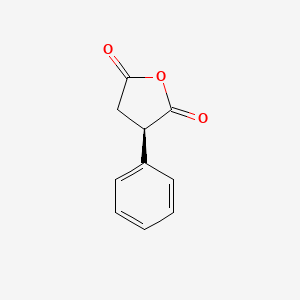

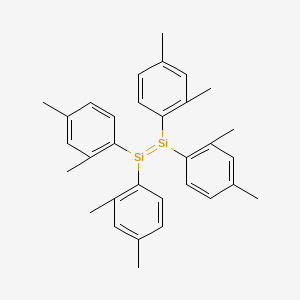

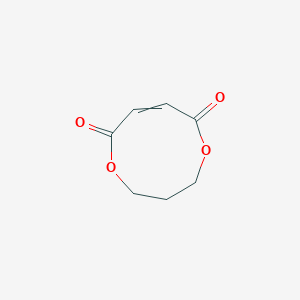
![12-[Bis(carboxymethyl)amino]dodecanoic acid](/img/structure/B14286780.png)
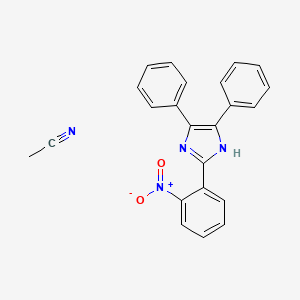
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
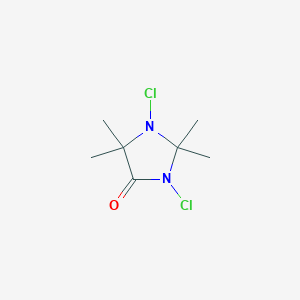
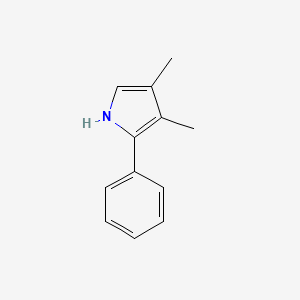
![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
